molecular formula C18H3Cl12Tl B14618950 Tris(2,3,5,6-tetrachlorophenyl)thallane CAS No. 58228-57-2

Tris(2,3,5,6-tetrachlorophenyl)thallane

Cat. No.: B14618950
CAS No.: 58228-57-2
M. Wt: 849.0 g/mol
InChI Key: COYUPELFHZUYIL-UHFFFAOYSA-N
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Description

Tris(2,3,5,6-tetrachlorophenyl)methane (referred to as PTM or compound 1) is a perchlorinated triarylmethane derivative synthesized via Friedel-Crafts alkylation of 1,2,4,5-tetrachlorobenzene with chloroform in the presence of AlCl₃ . The central carbon atom is sterically shielded by three fully chlorinated phenyl rings, rendering the compound highly stable against reactive chemical agents. This inertness makes PTM a critical precursor for synthesizing derivatives with tailored functional properties, particularly in materials science and biomedical applications such as electron paramagnetic resonance (EPR) probes .

Properties

CAS No.

58228-57-2

Molecular Formula

C18H3Cl12Tl

Molecular Weight

849.0 g/mol

IUPAC Name

tris(2,3,5,6-tetrachlorophenyl)thallane

InChI

InChI=1S/3C6HCl4.Tl/c3*7-3-1-4(8)6(10)2-5(3)9;/h3*1H;

InChI Key

COYUPELFHZUYIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[Tl](C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Tris(2,3,5,6-tetrachlorophenyl)thallane typically involves the reaction of thallium(III) chloride with 2,3,5,6-tetrachlorophenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the product .

Chemical Reactions Analysis

Tris(2,3,5,6-tetrachlorophenyl)thallane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as

Comparison with Similar Compounds

Tris(4-ethoxycarbonyl-2,3,5,6-tetrachlorophenyl)methane (PTM-TE, 2)

  • Synthesis : PTM undergoes lithiation with n-BuLi/TMEDA at −78°C, followed by nucleophilic addition of ethyl chloroformate .
  • Properties: Introduces ethoxycarbonyl (-COOEt) groups at the para positions. Serves as an intermediate for further functionalization, such as hydrolysis to carboxylate derivatives .
  • Applications : Primarily used in synthetic pathways to generate water-soluble probes.

Tris(4-carboxyl-2,3,5,6-tetrachlorophenyl)methane (PTM-TC)

  • Synthesis : Hydrolysis of PTM-TE with concentrated H₂SO₄ yields the carboxylated derivative .
  • Properties :
    • Carboxyl (-COOH) groups confer excellent water solubility, critical for biological applications .
    • Retains high stability, with a narrow EPR signal ideal for detecting superoxide radicals (O₂•⁻) .
  • Applications : Used as dual EPR/fluorescence probes in cellular environments due to biocompatibility and redox activity .

Hydroxyethyl-Substituted Derivatives (2a, 2b, 2c)

  • Synthesis : Reaction of PTM with ethylene oxide and n-BuLi produces derivatives with hydroxyethyl (-CH₂CH₂OH) groups .
  • Properties :
    • 2a (one hydroxyethyl group) and 2b (two hydroxyethyl groups): Soluble in THF and CH₂Cl₂ .
    • 2c (three hydroxyethyl groups): Insoluble in common solvents due to excessive polarity .
  • Applications: Limited utility for 2c, but 2a/2b serve as linkers for fluorophore conjugation (e.g., pyrene derivatives) .

¹³C-Labeled PTM Radical ([¹³C₁]-PTMTC)

  • Synthesis : Incorporation of ¹³C at the central carbon via ¹³C-labeled chloroform during Friedel-Crafts synthesis, followed by carboxylation .
  • Properties :
    • Isotopic labeling enhances EPR sensitivity for measuring microviscosity in biological systems .
    • Maintains stability and water solubility akin to PTM-TC.
  • Applications : High-precision EPR probes for studying molecular tumbling dynamics .

Comparative Data Table

Compound Substituent(s) Solubility Stability Key Applications Reference
PTM (1) None (H) Low (organic solvents) High Precursor for derivatives
PTM-TE (2) -COOEt THF, CH₂Cl₂ Moderate Synthetic intermediate
PTM-TC -COOH Water-soluble High Biological EPR probes
2a/2b -CH₂CH₂OH (1–2 groups) THF, CH₂Cl₂ High Fluorophore conjugation
2c -CH₂CH₂OH (3 groups) Insoluble High Limited
[¹³C₁]-PTMTC -COOH + ¹³C label Water-soluble High High-sensitivity EPR

Key Research Findings

Steric and Electronic Effects : The perchlorinated phenyl rings in PTM provide steric shielding, preventing radical quenching and enabling long-term stability in reactive environments .

Solubility-Application Relationship : Hydrophilic groups (e.g., -COOH) are essential for biomedical use, while lipophilic groups (e.g., -COOEt) aid in synthetic modifications .

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